molecular formula C9H8N2O2S B1451176 6-(Furan-3-yl)-2-(methylsulfanyl)pyrimidin-4(1H)-one CAS No. 1184914-40-6

6-(Furan-3-yl)-2-(methylsulfanyl)pyrimidin-4(1H)-one

Cat. No. B1451176
M. Wt: 208.24 g/mol
InChI Key: SWKVAGBGLIXICA-UHFFFAOYSA-N
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Description

6-(Furan-3-yl)-2-(methylsulfanyl)pyrimidin-4(1H)-one, commonly known as 6-FMP, is an organosulfur compound belonging to the pyrimidinone family. It is a colorless crystalline solid that is soluble in water, ethanol, and methanol. 6-FMP has a variety of applications in scientific research, including its use in chemical synthesis, as a drug target, and as a biological tool.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research demonstrates the importance of furan and pyrimidine derivatives as building blocks for synthesizing various heterocyclic compounds. One study highlights the synthesis of compounds containing pyrimidine and pyridazine structural fragments, emphasizing their potential biological activity and applications in constructing molecules with pyridine and pyridazine fragments. The research indicates that these compounds may have pronounced plant-growth regulatory activity, suggesting their utility in agricultural sciences (Aniskova, Grinev, & Yegorova, 2017).

Biological Activity

Another study focuses on the synthesis and biological activity of new derivatives, including furan and pyrimidine fragments. Preliminary biological screening revealed a pronounced plant growth stimulating effect, indicative of the compound's potential in enhancing agricultural productivity (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).

Chemical Characterization and Interaction Studies

Further research into the hydrogen bonding sites of pyrimidine compounds derivatives underscores the intricate molecular interactions these compounds partake in. Through quantum chemistry methods, significant insights into the molecular electrostatic potential maps and geometric parameters of hydrogen bonding complexes have been achieved, laying the groundwork for understanding the compound's interaction capabilities (Traoré, Bamba, Ziao, Affi, & Koné, 2017).

Antimicrobial Activity

Additionally, the synthesis of novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones and their evaluation for antimicrobial activity reveal the compound's potential in developing new antimicrobial agents. This research signifies the role of such compounds in addressing the global challenge of antibiotic resistance (Ravindra, Vagdevi, & Vaidya, 2008).

properties

IUPAC Name

4-(furan-3-yl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-14-9-10-7(4-8(12)11-9)6-2-3-13-5-6/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKVAGBGLIXICA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655014
Record name 6-(Furan-3-yl)-2-(methylsulfanyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Furan-3-yl)-2-(methylsulfanyl)pyrimidin-4(1H)-one

CAS RN

1184914-40-6
Record name 6-(Furan-3-yl)-2-(methylsulfanyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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